Ljn452

説明

特性

IUPAC Name |

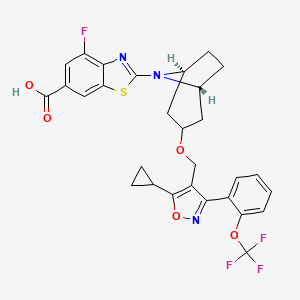

2-[(1R,5S)-3-[[5-cyclopropyl-3-[2-(trifluoromethoxy)phenyl]-1,2-oxazol-4-yl]methoxy]-8-azabicyclo[3.2.1]octan-8-yl]-4-fluoro-1,3-benzothiazole-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H25F4N3O5S/c30-21-9-15(27(37)38)10-23-25(21)34-28(42-23)36-16-7-8-17(36)12-18(11-16)39-13-20-24(35-41-26(20)14-5-6-14)19-3-1-2-4-22(19)40-29(31,32)33/h1-4,9-10,14,16-18H,5-8,11-13H2,(H,37,38)/t16-,17+,18? | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYLOOGHLKSNNEK-JWTNVVGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(C(=NO2)C3=CC=CC=C3OC(F)(F)F)COC4CC5CCC(C4)N5C6=NC7=C(C=C(C=C7S6)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]2CC(C[C@@H]1N2C3=NC4=C(C=C(C=C4S3)C(=O)O)F)OCC5=C(ON=C5C6=CC=CC=C6OC(F)(F)F)C7CC7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H25F4N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001100225 | |

| Record name | 2-[(3-endo)-3-[[5-Cyclopropyl-3-[2-(trifluoromethoxy)phenyl]-4-isoxazolyl]methoxy]-8-azabicyclo[3.2.1]oct-8-yl]-4-fluoro-6-benzothiazolecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001100225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

603.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1383816-29-2 | |

| Record name | Tropifexor [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1383816292 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[(3-endo)-3-[[5-Cyclopropyl-3-[2-(trifluoromethoxy)phenyl]-4-isoxazolyl]methoxy]-8-azabicyclo[3.2.1]oct-8-yl]-4-fluoro-6-benzothiazolecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001100225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TROPIFEXOR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NMZ08KM76Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

準備方法

トロピフェキソールの合成は、二環性ノルトロピン置換ベンゾチアゾールカルボン酸部分を有するコア構造の調製から始まる、いくつかの段階を含みます。合成経路は通常、以下の段階を含みます。

ベンゾチアゾールコアの形成: これは、2-アミノチオフェノールとカルボン酸誘導体の反応によってベンゾチアゾール環を形成します。

イソキサゾール環の導入: これは、ベンゾチアゾール誘導体を適切なイソキサゾール前駆体と反応させることによって達成されます。

シクロプロピルおよびトリフルオロメトキシ置換: これらの基は、特定の置換反応によって導入され、トロピフェキソールの最終構造が得られます.

トロピフェキソールの工業生産方法は広く文書化されていませんが、高い収率と純度を確保し、大規模生産のためにスケーラブルにするために、合成経路の最適化が含まれる可能性があります。

化学反応の分析

トロピフェキソールは、以下を含むいくつかの種類の化学反応を受けます。

これらの反応で使用される一般的な試薬と条件には、酸化のためのシトクロムP450酵素と、グルクロン酸抱合のためのウリジン二リン酸グルクロン酸転移酵素が含まれます。これらの反応から生成される主要な生成物は、トロピフェキソールの酸化およびグルクロン酸抱合代謝物です .

4. 科学研究アプリケーション

トロピフェキソールは、特に化学、生物学、医学、および産業の分野で、いくつかの科学研究アプリケーションを持っています。

科学的研究の応用

Nonalcoholic Steatohepatitis (NASH)

NASH is characterized by liver inflammation and damage due to fat accumulation, often leading to fibrosis and cirrhosis. Tropifexor is currently undergoing clinical trials to evaluate its efficacy in treating NASH.

- Preclinical Studies : In rodent models, tropifexor significantly reduced hepatic steatosis, inflammation, and fibrosis. A study indicated that treatment with tropifexor resulted in a notable decrease in the NAFLD activity score (NAS), which assesses steatosis, inflammation, and hepatocyte ballooning .

- Clinical Trials : The FLIGHT-FXR phase IIb study demonstrated that higher doses of tropifexor (140 µg and 200 µg) led to significant improvements in biomarkers such as hepatic fat fraction and alanine aminotransferase levels after 12 weeks of treatment. The study highlighted a favorable safety profile for tropifexor .

Cholestatic Liver Diseases

Tropifexor is also being explored for its potential benefits in cholestatic liver diseases like primary biliary cholangitis (PBC). Clinical trials have shown that it can effectively reduce levels of liver enzymes such as gamma-glutamyl transferase (GGT), indicating improved bile flow and liver function .

Case Studies

- Study on Liver Enzymes : In a clinical trial involving participants with PBC, higher doses of tropifexor resulted in a significant decrease in GGT levels compared to the placebo group. For instance, participants taking 0.15 mg of tropifexor experienced a 64% reduction in GGT levels after 28 days .

- Longitudinal Study on NASH : A randomized adaptive trial assessed the long-term effects of tropifexor on NASH patients over 48 weeks. Results indicated sustained reductions in GGT and improvements in patient-reported outcomes related to itch severity, although some differences diminished over time .

作用機序

トロピフェキソールは、胆汁酸代謝とシグナル伝達を調節する核内受容体であるファルネソイドX受容体のアゴニストとして作用することにより、その効果を発揮します。活性化されると、ファルネソイドX受容体は胆汁酸の合成を阻害し、胆汁酸の抱合、輸送、および排泄を増加させます。これは、胆汁酸蓄積の有害な影響から肝臓を保護するのに役立ちます . トロピフェキソールは、特に胆汁酸輸出ポンプと小型ヘテロダイマーパートナー遺伝子の発現を上方制御し、シトクロムP450 8B1を下方制御します .

6. 類似の化合物との比較

トロピフェキソールは、その高い効力と選択性のために、ファルネソイドX受容体アゴニストの中でユニークです。類似の化合物には以下が含まれます。

オベチコール酸: 原発性胆汁性胆管炎と非アルコール性脂肪性肝炎の治療に使用される別のファルネソイドX受容体アゴニスト.

シロフェキソール: 肝疾患治療において同様の用途を持つ非ステロイド性ファルネソイドX受容体アゴニスト.

ニデュフェキソール: ノバルティス社が開発した別のファルネソイドX受容体アゴニストであり、トロピフェキソールとは異なる構造モチーフを持っています.

トロピフェキソールは、二環性ノルトロピン置換ベンゾチアゾールカルボン酸部分を有するユニークな化学構造を持つため、その高い効力と選択性に貢献しています .

類似化合物との比較

Pharmacokinetics and Pharmacodynamics

- Absorption and Elimination : Tropifexor has moderate absorption (median Tmax = 4 hours) and a half-life of 13.5–21.9 hours, supporting once-daily dosing. Food increases its exposure by ~60% .

- Target Engagement : It induces dose-dependent increases in fibroblast growth factor 19 (FGF19), a biomarker of FXR activation, without altering plasma lipids in healthy volunteers .

- Clinical Efficacy: In Phase 2 trials, Tropifexor significantly reduced hepatic fat fraction (HFF) by up to 39.5% and alanine aminotransferase (ALT) levels in NASH patients. However, its effects on histologic fibrosis endpoints were less consistent .

Safety Profile

Pruritus (dose-dependent) is the most common adverse event, occurring in 28–52.5% of patients. Lipid changes, including increased LDL-C (+26.96 mg/dL at 200 µg) and decreased HDL-C (-9.88 mg/dL at 200 µg), align with FXR agonist class effects .

Comparison with Similar Compounds

FXR Agonists

Table 1: Key FXR Agonists in Clinical Development

Key Differentiators:

- Potency : Tropifexor is ~500-fold more potent than OCA in FXR activation, enabling lower doses (micrograms vs. milligrams) .

- Lipid Effects: OCA causes more pronounced LDL-C elevation (+40–50 mg/dL) compared to Tropifexor .

- Anti-fibrotic Activity : In vitro, OCA reduces collagen deposition by 54% vs. 20% for Tropifexor, suggesting structural differences impact fibrosis modulation .

Table 2: PLpro Inhibition Profile

- Tropifexor’s competitive inhibition mechanism and broad-spectrum activity against multiple coronaviruses make it a unique repurposing candidate. However, its low selectivity index (SI = 6.97) limits direct antiviral use .

Anti-fibrotic Comparison with ASK1 Inhibitors

In NASH models, Tropifexor and selonsertib (ASK1 inhibitor) showed distinct anti-fibrotic profiles:

生物活性

Tropifexor (LJN452) is a highly potent non-bile acid agonist of the farnesoid X receptor (FXR), which plays a crucial role in bile acid metabolism and regulation of lipid homeostasis. This article explores the biological activity of tropifexor, focusing on its therapeutic potential for conditions such as nonalcoholic steatohepatitis (NASH) and primary biliary cholangitis (PBC), as well as its antiviral properties.

Tropifexor exerts its biological effects primarily through activation of FXR, a nuclear receptor that regulates various metabolic processes. Upon activation, FXR inhibits bile acid synthesis, enhances bile acid conjugation, and promotes their excretion, thereby protecting the liver from bile accumulation. The following mechanisms have been elucidated regarding tropifexor's action:

- Regulation of Gene Expression : Tropifexor induces the expression of key genes involved in bile acid transport and metabolism, including Bile Salt Export Pump (BSEP) and Small Heterodimer Partner (SHP) . In human primary hepatocytes, tropifexor has shown effective induction of these genes at concentrations as low as 0.1 nM .

- Reduction of Inflammation and Fibrosis : In preclinical models of NASH, tropifexor significantly reduced hepatic steatosis, inflammation, and fibrosis. It was shown to decrease the Non-Alcoholic Fatty Liver Disease Activity Score (NAS) in treated mice compared to control groups .

- Transcriptomic Changes : A genome-wide transcriptome analysis revealed that tropifexor regulates a broader gene signature compared to other FXR agonists like obeticholic acid (OCA), impacting pathways related to inflammation and fibrogenesis .

Efficacy in Animal Models

Tropifexor has been evaluated in various animal models to assess its efficacy against NASH:

- STAM Model : In this model, tropifexor treatment led to a significant reduction in liver triglycerides and fibrotic areas. Histopathological examinations confirmed improvements in steatosis and inflammation .

- Dosing Studies : Administering tropifexor at doses of 0.1 mg/kg and 0.3 mg/kg resulted in dose-dependent reductions in NAS components—steatosis, lobular inflammation, and hepatocyte ballooning .

| Model Type | Treatment Dose | NAS Reduction | Fibrosis Reduction |

|---|---|---|---|

| STAM | 0.1 mg/kg | Significant | Significant |

| STAM | 0.3 mg/kg | Significant | Significant |

Clinical Trials

Tropifexor is currently under investigation in phase 2 clinical trials for its efficacy in treating NASH and PBC:

- NASH Study : A multicenter, double-blind study demonstrated that tropifexor produced robust reductions in hepatic fat content and serum alanine aminotransferase levels after 12 weeks of therapy .

- PBC Study : Ongoing trials are assessing the safety and efficacy of tropifexor in patients with PBC, focusing on its ability to improve liver function tests .

Antiviral Activity

Recent research has identified tropifexor's potential antiviral properties against SARS-CoV-2:

Q & A

Q. What are the primary metabolic pathways of tropifexor in humans, and which enzymes are involved?

Tropifexor undergoes metabolism via two major pathways: oxidation (primarily CYP3A4 [85–95%] and CYP2C8 [5–15%]) and glucuronidation (UGT1A1 [84%] and UGT1A3 [16%]). The dominant pathway shifts depending on drug concentration: glucuronidation prevails at higher concentrations (>1 µM), while oxidation dominates at clinically relevant nanomolar ranges (<0.1 µM) due to differential enzyme affinities . Methodologically, these pathways were identified using human hepatocyte incubations with selective inhibitors (e.g., ketoconazole for CYP3A4, montelukast for CYP2C8) and recombinant enzyme systems .

Q. How was tropifexor's absorption and excretion profile characterized in clinical studies?

A single 1-mg oral dose study revealed >73% absorption , with 94% total recovery of radioactivity in excreta (40% feces, 28.5% urine). Renal clearance of unchanged tropifexor was negligible, confirming metabolism as the primary clearance mechanism. These findings were validated using radiolabeled [¹⁴C]tropifexor and LC-MS/MS metabolite profiling in healthy volunteers .

Q. What biomarkers are used to assess tropifexor's efficacy in NASH clinical trials?

Key biomarkers include:

- Hepatic fat fraction (HFF) measured via MRI-PDFF.

- Alanine aminotransferase (ALT) reduction.

- Fibrosis markers (e.g., collagen deposition via SHG/TPE imaging and AI-based histopathology). In the FLIGHT-FXR trial, tropifexor (140–200 µg) showed dose-dependent improvements in HFF and ALT at 12 weeks, with 48-week biopsy data confirming fibrosis reduction .

Advanced Research Questions

Q. How do in vitro and in vivo metabolism data for tropifexor contradict, and how were these discrepancies resolved?

Initial in vitro studies (using µM concentrations) suggested glucuronidation as the dominant pathway, whereas in vivo human studies (nM exposures) revealed oxidative metabolism as primary. This contradiction was resolved through concentration-dependent in vitro experiments (0.05–10 µM range) in human hepatocytes, showing a shift from UGT-driven glucuronidation at high concentrations to CYP-mediated oxidation at low concentrations . Researchers further validated this using chemical inhibitors (e.g., ABT for CYPs, borneol/ATZ for UGTs) and adjusted CLint calculations to reflect clinical exposure levels .

Q. What methodological approaches are recommended for studying tropifexor's concentration-dependent metabolism in preclinical models?

- Use physiologically relevant concentrations (0.05–0.1 µM) in hepatocyte incubations to mimic clinical exposure.

- Employ broad-spectrum enzyme inhibitors (e.g., ABT for CYPs) to quantify pathway contributions.

- Validate findings with radiolabeled tracer studies and cross-species comparisons (e.g., human vs. rat microsomes) .

Q. How can researchers address potential drug-drug interactions (DDIs) involving tropifexor?

Tropifexor’s metabolism by CYP3A4 and UGT1A1 necessitates screening for:

- CYP3A4 inhibitors/inducers (e.g., ketoconazole, rifampicin) using static or dynamic DDI models.

- UGT1A1 polymorphisms (e.g., Gilbert’s syndrome) via genotyping in pharmacokinetic studies. In vitro, DDI risk was assessed using recombinant enzyme inhibition assays and physiologically based pharmacokinetic (PBPK) modeling .

Q. What transcriptomic signatures are associated with tropifexor's antifibrotic effects in preclinical NASH models?

In the AMLN mouse model, tropifexor downregulated pro-fibrogenic genes (e.g., Col1a1, Timp1) and upregulated antioxidant pathways (e.g., Nrf2 targets). RNA-seq analysis identified 461 differentially expressed genes, highlighting reduced oxidative stress and inflammation. Methodologically, bulk RNA sequencing and pathway enrichment tools (e.g., GSEA) were critical for these insights .

Q. How do combination therapies enhance tropifexor's efficacy in NASH, and what trial designs are optimal?

The TANDEM trial combined tropifexor with cenicriviroc (CCR2/5 inhibitor) to target both metabolic and inflammatory pathways. Key design elements included:

- Adaptive dosing to minimize pruritus (a common FXR agonist side effect).

- Histological endpoints (e.g., NASH resolution, fibrosis improvement) validated by centralized pathologists.

- Longitudinal biomarker analysis (e.g., FGF19, bile acids) to monitor target engagement .

Methodological Considerations for Future Studies

- In vitro-to-in vivo extrapolation (IVIVE): Account for concentration-dependent metabolism by aligning in vitro assay concentrations with clinical exposure .

- Imaging technologies: Use SHG/TPE-AI for sensitive detection of fibrosis regression in biopsy samples .

- Multi-omics integration: Combine transcriptomic, metabolomic, and proteomic data to elucidate tropifexor’s pleiotropic effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。